5-Chloro-2-hydroxy-N-(5-methoxy-2-methylphenyl)benzamide
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Overview
Description
5-Chloro-2-hydroxy-N-(5-methoxy-2-methylphenyl)benzamide is an organic compound with a complex structure It is characterized by the presence of a chloro group, a hydroxy group, and a methoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-(5-methoxy-2-methylphenyl)benzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 5-methoxy-2-methylaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-N-(5-methoxy-2-methylphenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dechlorinated benzamide.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
5-Chloro-2-hydroxy-N-(5-methoxy-2-methylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-N-(5-methoxy-2-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methoxy-N-(2-chloro-4-nitrophenyl)benzamide
- 5-Chloro-2-hydroxy-N-(4-methoxy-2-nitrophenyl)benzamide
- 3-Benzyl-5-chloro-N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide
Uniqueness
5-Chloro-2-hydroxy-N-(5-methoxy-2-methylphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
634185-25-4 |
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Molecular Formula |
C15H14ClNO3 |
Molecular Weight |
291.73 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-(5-methoxy-2-methylphenyl)benzamide |
InChI |
InChI=1S/C15H14ClNO3/c1-9-3-5-11(20-2)8-13(9)17-15(19)12-7-10(16)4-6-14(12)18/h3-8,18H,1-2H3,(H,17,19) |
InChI Key |
QFLRNMHDFNOWOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)NC(=O)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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